molecular formula C17H12N2O6 B405794 N-(4-methoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 304887-59-0

N-(4-methoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B405794
CAS No.: 304887-59-0
M. Wt: 340.29g/mol
InChI Key: KPDIEFZUCNBLQI-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with a molecular formula of C18H12N2O6 This compound is known for its unique structural features, which include a chromene ring fused with a carboxamide group and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent . This reaction yields N-(4-methoxy-2-nitrophenyl)acetamide, which can then be further reacted with appropriate reagents to form the desired chromene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the chromene moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxy-2-nitrophenyl)acetamide: A precursor in the synthesis of N-(4-methoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide.

    4-methoxy-2-nitroaniline: Another related compound used in the synthesis process.

    4-acetamido-3-nitroanisole: Shares structural similarities with the target compound.

Uniqueness

This compound is unique due to its combination of a chromene ring and a nitrophenyl moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

304887-59-0

Molecular Formula

C17H12N2O6

Molecular Weight

340.29g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H12N2O6/c1-24-11-6-7-13(14(9-11)19(22)23)18-16(20)12-8-10-4-2-3-5-15(10)25-17(12)21/h2-9H,1H3,(H,18,20)

InChI Key

KPDIEFZUCNBLQI-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)[N+](=O)[O-]

Origin of Product

United States

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